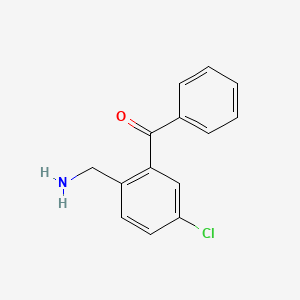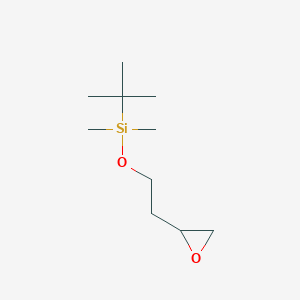
(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is an organosilicon compound featuring an oxirane (epoxide) ring and a tert-butyldimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane typically involves the reaction of ®-glycidol with tert-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, lithium aluminum hydride, or Grignard reagents are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols.
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, particularly in the formation of β-substituted alcohols and other functionalized compounds.
Materials Science: The compound is used in the development of novel materials, including polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of ®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, depending on the specific application . The tert-butyldimethylsilyl group provides steric protection and influences the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Similar in structure but with different substituents on the silicon atom.
3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: An ionic liquid with similar oxirane functionality but different overall structure and properties.
Uniqueness
®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it particularly useful in selective organic transformations and the development of specialized materials.
Eigenschaften
Molekularformel |
C10H22O2Si |
|---|---|
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
JENWKUPKYMNMMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
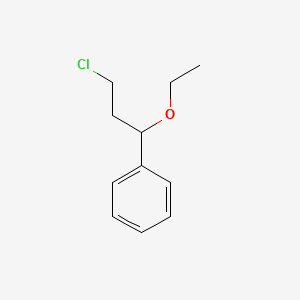
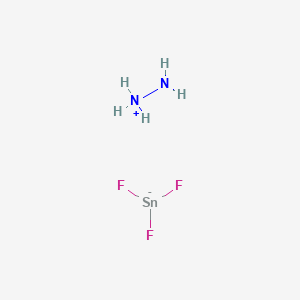
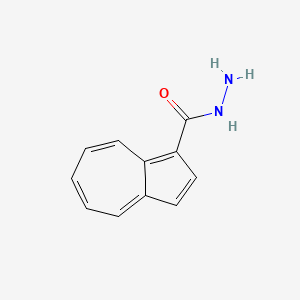
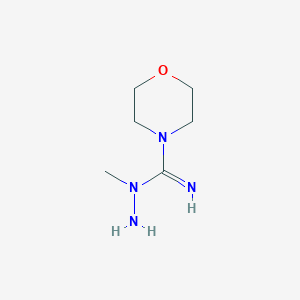
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
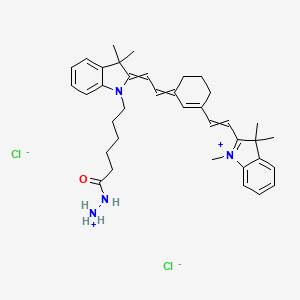
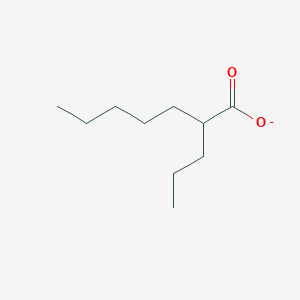
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
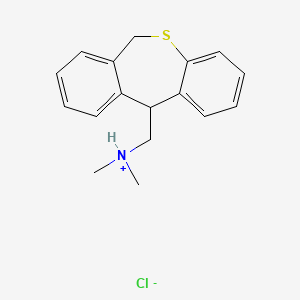
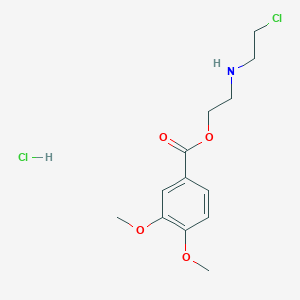
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
